molecular formula C15H17N B1441429 4-(tert-Butyl)-2-phenylpyridine CAS No. 53911-36-7

4-(tert-Butyl)-2-phenylpyridine

Cat. No. B1441429
CAS RN: 53911-36-7
M. Wt: 211.3 g/mol
InChI Key: HJEZZKLAFQYBOS-UHFFFAOYSA-N
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Description

“4-(tert-Butyl)-2-phenylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a ring of six carbon atoms, essentially a benzene ring) and a tert-butyl group (a central carbon atom attached to three methyl groups) attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the attachment of the phenyl and tert-butyl groups. This could potentially be achieved through a series of reactions including condensation, substitution, and reduction .


Molecular Structure Analysis

The molecular structure of “4-(tert-Butyl)-2-phenylpyridine” would be characterized by the presence of the pyridine ring, with the phenyl and tert-butyl groups attached at the 2nd and 4th positions respectively. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

As a pyridine derivative, “4-(tert-Butyl)-2-phenylpyridine” would be expected to participate in reactions typical of pyridines, such as electrophilic and nucleophilic substitutions. The presence of the phenyl and tert-butyl groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(tert-Butyl)-2-phenylpyridine” would be influenced by the presence of the pyridine, phenyl, and tert-butyl groups. For example, the pyridine ring would contribute to the compound’s aromaticity and potentially its basicity .

Scientific Research Applications

Photochemical and Thermal Synthesis

4-(tert-Butyl)-2-phenylpyridine shows potential in photochemical and thermal synthesis. It has been used in the synthesis of polypyridine ruthenium(II) complexes, which are characterized by various spectroscopic methods and exhibit efficient and selective ligand interchange under irradiation (Bonnet et al., 2003).

Catalytic Applications

This compound is beneficial as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It promotes homogeneous reactions, improves reproducibility, and inhibits homo-coupling, enhancing overall reaction efficiency (Stamos et al., 1997).

Coordination Polymers

It is used in the synthesis of coordination polymers. These polymers exhibit interesting packing interactions, such as face-to-face π-stacking and ‘ball-and-socket’ assembly, which are relevant for materials science research (Constable et al., 2012).

Photocatalysis

4-(tert-Butyl)-2-phenylpyridine-based complexes are used in photocatalysis. They show enhanced stability and photophysical properties, useful for solar fuel generation and photoredox catalysis (Porras et al., 2016).

Dye-Sensitized Solar Cells

This compound significantly improves the performance of dye-sensitized solar cells. It affects the surface charge of TiO2 and decreases electron recombination, leading to higher efficiency (Boschloo et al., 2006).

Solid-State Dye-Sensitized Solar Cells

In solid-state dye-sensitized solar cells, it acts as a favorable additive, increasing efficiency and influencing energy level alignment in the devices (Yang et al., 2018).

Synthesis of Iridium(III) Complexes

It is integral in the synthesis of iridium(III) complexes, where its substitution on phenylpyridines allows tuning of phosphorescent emission (Davidson et al., 2016).

Ligand Properties

4-(tert-Butyl)-2-phenylpyridine serves as a ligand in metal complexes, influencing packing and hydrogen bonding patterns in the solid state, relevant for understanding molecular interactions (Constable et al., 2012).

Halide Source in Platinum Complexes

It reacts with bismuth(III) halides, serving as a halide source in the preparation of dihaloplatinum(IV) complexes. This application is important in the field of coordination chemistry (Nabavizadeh et al., 2014).

Adsorption Studies

Studies on its adsorption on TiO2 surfaces in dye-sensitized solar cells provide insights into its role in enhancing cell performance (Xiong et al., 2008).

Electrocatalysis

It is involved in electrocatalyzed SRN1 reactions, demonstrating its utility in organic synthesis and catalysis (Combellas et al., 1994).

Organic Hole Transporting Materials

4-(tert-Butyl)-2-phenylpyridine is used in the design of organic hole-transporting materials for stable and efficient perovskite solar cells (Xu et al., 2017).

Light-Emitting Electrochemical Cells

This compound is essential in the synthesis and characterization of cationic Ir(III) complexes, which are used in light-emitting electrochemical cells (Pal et al., 2016).

Ruthenium Complex Preparation

It is used in the preparation of ruthenium complexes, showing increased solubility and enhanced electron donation properties (Hadda & Bozec, 1988).

Safety And Hazards

The safety and hazards associated with “4-(tert-Butyl)-2-phenylpyridine” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on “4-(tert-Butyl)-2-phenylpyridine” could involve exploring its potential applications, such as its use as a ligand in metal complexes, or investigating its reactivity and behavior in various chemical reactions .

properties

IUPAC Name

4-tert-butyl-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZZKLAFQYBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)-2-phenylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JC López-López, D Bautista… - Dalton Transactions, 2021 - pubs.rsc.org
The synthesis of bis-cyclometalated halido(aryl) Pt(IV) complexes [PtX(Ar)(C^N)2], with C^N = cyclometalated 4-(tert-butyl)-2-phenylpyridine (bppy), 2-(p-tolyl)pyridine (tpy), 2-(2-thienyl)…
Number of citations: 5 pubs.rsc.org
CD Ertl, C Momblona, A Pertegás… - Journal of the …, 2017 - ACS Publications
The synthesis and characterization of a series of new cyclometalated iridium(III) complexes [Ir(ppy) 2 (N ∧ N)][PF 6 ] in which Hppy = 2-phenylpyridine and N ∧ N is (pyridin-2-yl)benzo[…
Number of citations: 109 pubs.acs.org
CM Che, M Yang, KH Wong, HL Chan… - … –A European Journal, 1999 - Wiley Online Library
… For this reason, 4-tert-butyl-2-phenylpyridine was used to improve the solubility. Complex 1 … (1, 2, and 3) and 4-tertbutyl-2-phenylpyridine ligands (1). Complex 1 shows a broad and …
C Hierlinger, E Trzop, L Toupet, J Ávila… - Journal of Materials …, 2018 - pubs.rsc.org
The synthesis, structural and optoelectronic characterization of a family of sterically congested cyclometalated cationic Ir(III) complexes of the form [Ir(C^N)2(dtBubpy)]PF6 (with dtBubpy …
Number of citations: 18 pubs.rsc.org
HL Chan, DL Ma, M Yang, CM Che - ChemBioChem, 2003 - Wiley Online Library
… the K values of other metallointercalators such as [Pt(dppz)(tN equation image C)] 2+ (dppz=dipyrido[3,2-a:2′,3′-c]phenazine, tN equation image CH=4-tert-butyl-2-phenylpyridine) (K…
T Zou, J Liu, CT Lum, C Ma, RCT Chan… - Angewandte …, 2014 - Wiley Online Library
… The emissive exciplex formed between [Pt(dppz)(tN^C)]CF 3 SO 3 (dppz=dipyrido[3,2-a:2′,3′-c]phenazine, tN CH=4-tert-butyl-2-phenylpyridine) and ctDNA is proposed to involve a π…
Number of citations: 102 onlinelibrary.wiley.com
K Butsch, R Gust, A Klein, I Ott, M Romanski - Dalton Transactions, 2010 - pubs.rsc.org
… The related Pt II complex [Pt(dppz)(tN⁁C)]CF 3 SO 3 (tN⁁C = 4-tert-butyl-2-phenylpyridine) has been reported to exhibit high antiproliferative effects when tested against KB-3-1 and KB-…
Number of citations: 41 pubs.rsc.org
H Yersin, SW Lai, CM Che - Transition Metal and Rare Earth Compounds …, 2004 - Springer
… The DNA-intercalating platinum(II) complex, [Pt(dppz)(tN^C)]CF3SO3 (dppz=dipyrido[3,2-a:20,30-c]phenazine, tN^CH=4-tert-butyl-2-phenylpyridine) 47 similarly exhibits an increase in …
Number of citations: 204 link.springer.com
DL Ma, CM Che - Chemistry–A European Journal, 2003 - Wiley Online Library
… 2 (μ-dppm)] 2+ (dppm=bis(diphenylphosphanyl)methane; 4.4×10 4 mol −1 dm 3 )22 and [Pt(dppz)(tNC)] + (dppz=dipyrido[3,2-a:2′,3′-c]phenazine, HtNC=4-tert-butyl-2-phenylpyridine…
HL Chan, HQ Liu, BC Tzeng, YS You, SM Peng… - Inorganic …, 2002 - ACS Publications
… low when compared with other DNA binding metal complexes, for example, [Pt(dppz)(tN∧C)]CF 3 SO 3 (dppz = dipyrido[3,2-a:2‘,3‘-c]phenazine, tN∧C = 4-tert-butyl-2-phenylpyridine) (…
Number of citations: 125 pubs.acs.org

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